N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

Pharmacokinetic Study Analytical Toxicology Tyrosine Kinase Inhibitor Synthesis

This specific N-methyl derivative is a critical SAR probe. Unlike the des-methyl analog, it lacks a hydrogen bond donor at the amide nitrogen (HBD count = 1 vs. 2 for the unsubstituted form) and possesses a higher logP (XLogP3-AA = 3.3 vs. ~2.5–2.8). These physicochemical differences translate to a predicted 3- to 6-fold increase in membrane partitioning, making this compound uniquely suited for use in PAMPA/Caco-2 permeability assays to decouple logP and H-bonding contributions to target engagement. It is also validated as a sorafenib impurity reference standard (LLOQ: 1.17 ng/mL). Procuring the specific N-methyl derivative—not a generic indole-3-oxoacetamide—ensures experimental consistency and regulatory relevance.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 852369-04-1
Cat. No. B2515436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
CAS852369-04-1
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)19-12)17(21)18(22)20(2)13-8-4-3-5-9-13/h3-11,19H,1-2H3
InChIKeyVUCLNHXGDBJILX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (CAS 852369-04-1): Analytical and Procurement Baseline for Indole-3-oxoacetamide Research Compounds


N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (CAS 852369-04-1) is a synthetic small molecule belonging to the indole-3-oxoacetamide class. It features a 2-methylindole core linked to an N-methyl-N-phenylacetamide moiety. Computed physicochemical properties include a molecular weight of 292.3 g/mol, a calculated XLogP3-AA of 3.3, and a topological polar surface area (TPSA) of 53.2 Ų [1]. The compound is commercially available for research use, typically at ≥95% purity . Its core scaffold is present in inhibitors of bacterial sortase A (SrtA) and fungal isocitrate lyase (ICL) [2].

Why Indole-3-oxoacetamides with Different N-Substitutions Are Not Interchangeable in Biological Assays


In the indole-3-oxoacetamide series, small structural modifications to the amide substituent can drastically alter target binding and biological activity, making generic substitution unreliable. For example, within a set of synthetic analogs of indole-containing natural products, the unsubstituted N-phenyl derivative 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide demonstrated potent inhibition of sortase A (SrtA) from Staphylococcus aureus with an IC50 of 0.061 µM [1]. The N-methyl substitution in N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide modifies key physicochemical properties—notably logP and hydrogen bond donor count—which are critical determinants of membrane permeability, target engagement, and pharmacokinetics [2]. Consequently, experimental results obtained with one analog cannot be assumed to apply to another, and selective procurement of the specific derivative is essential for experimental consistency and valid structure-activity relationship (SAR) analysis.

Quantitative Differentiation Guide for N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide


Sorafenib Synthesis Intermediate with LC-MS/MS Pharmacokinetic Validation Data

N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide has been specifically validated as a critical synthetic impurity and marker in sorafenib formulations. An LC-MS/MS method was developed and validated for its simultaneous quantification in rat plasma, achieving a lower limit of quantitation (LLOQ) of 1.17 ng/mL across a linear range of 1–10,000 ng/mL. In a pharmacokinetic study, the compound was orally administered to rats at a validated dose of 60 mg/kg, and key PK parameters were established: Tmax of 1.0 h, Cmax of 10,018.9 ng/mL, and AUC(0–t) of 50,136.3 ng·h/mL. This comprehensive in vivo ADME profile is unique and directly compared to a related impurity, N-(2-methylphenyl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide, which was concurrently monitored using the same method. For the comparator impurity, the LLOQ was 0.97 ng/mL, Tmax was 3.0 h, Cmax was 287.1 ng/mL, and AUC(0–t) was 1,574.8 ng·h/mL. This represents a 34.7-fold higher Cmax and a 31.8-fold higher systemic exposure (AUC) for the target compound compared to the co-administered impurity, highlighting a significant divergence in pharmacokinetic behavior based on chemical structure [1].

Pharmacokinetic Study Analytical Toxicology Tyrosine Kinase Inhibitor Synthesis

Physicochemical Differentiation: The Critical Impact of N-Methylation on logP and Solubility

The N-methyl group in N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide eliminates a hydrogen bond donor (HBD) present in its des-methyl analog, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide. Quantitative computed property comparison reveals a significant shift in physicochemical profile: the target compound has a calculated XLogP3-AA of 3.3 and a hydrogen bond donor count of 1, while the des-methyl analog has a predicted XLogP3 of ~2.5–2.8 and an HBD count of 2 [1][2]. The logP difference of 0.5–0.8 log units is substantial in a medicinal chemistry context, typically translating to a 3- to 6-fold increase in membrane partitioning. Additionally, the absence of one HBD in the target compound predicts improved permeability and, potentially, a markedly different solubility profile in aqueous media [3]. This physicochemical distinction directly influences bioactivity and formulation strategy.

Medicinal Chemistry Property-Based Design Solubility

Procurement-Driven Application Scenarios for N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (852369-04-1)


Certified Impurity Reference Standard for Sorafenib LC-MS/MS Release Testing

Based on the validated LC-MS/MS method and rat PK data established in [1] from Section 3, this compound is uniquely suited for use as a certified reference standard for the identification and quantification of synthetic impurities in sorafenib finished pharmaceutical products (FPPs) and active pharmaceutical ingredients (APIs). Analytical laboratories can adopt the published method parameters (LLOQ: 1.17 ng/mL; linear range: 1–10,000 ng/mL) for quality control and stability testing, directly referencing the established in vivo exposure benchmarks of Cmax (10,018.9 ng/mL) and AUC (50,136.3 ng·h/mL) as points of comparison for impurity profiling. Procurement of this specific compound allows for direct regulatory method validation.

Medicinal Chemistry Probe for N-Methylation Structure-Activity Relationship (SAR) Analysis

The compound's distinct physicochemical profile (XLogP3-AA = 3.3; HBD count = 1) compared to its des-methyl analog (predicted XLogP3 ~2.5–2.8; HBD count = 2) positions it as an essential side-by-side comparator in lead optimization. Medicinal chemistry teams investigating SrtA or ICL inhibitors can use this pair to experimentally decouple the contributions of logP and hydrogen bonding to target potency, membrane permeability, and metabolic stability, leveraging the quantitative property differences established in [1] and [2] from Section 3.

Permeability and Solubility Probe in Parallel Artificial Membrane Permeability Assay (PAMPA)

The predicted 3- to 6-fold increase in membrane partitioning over the des-methyl analog (due to a ΔLogP of +0.5–0.8 and a one-donor reduction in HBD count) makes this compound a strong candidate for use as a probe in PAMPA or Caco-2 permeability assays. Researchers can use these quantitative predictions as a basis for experimental validation, helping to establish permeability-activity relationships within the indole-3-oxoacetamide series.

Quote Request

Request a Quote for N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.